molecular formula C26H26N6O3S B2893974 N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1039040-98-6

N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2893974
CAS RN: 1039040-98-6
M. Wt: 502.59
InChI Key: CDOLXVHYGBPRLP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidin-5-one , which is a class of compounds known for a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, methods have been developed for the synthesis of related pyrido[2,3-d]pyrimidine derivatives . These methods involve heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds incorporating pyrimidine rings, similar to parts of the given chemical structure, have been synthesized and evaluated for their antimicrobial activity. For instance, Farag et al. (2009) reported the utility of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives pendant to a pyrimidine ring, showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009).

Drug Development and Structure-Activity Relationships

The development of novel inhibitors for specific biological targets often involves the synthesis of compounds with complex structures, such as the one . Ren et al. (2000) described the design, synthesis, and evaluation of triazolopyrimidinesulfonamide compounds, highlighting the importance of structure-activity relationships in developing herbicidal activities, which could be analogous to exploring the therapeutic potential of the provided compound (Ren et al., 2000).

Catalytic Synthesis and Chemical Transformations

Research on catalytic methods for synthesizing quinazolin-4(3H)-ones and related heterocycles could shed light on potential synthetic applications of the given compound. Mohammed et al. (2015) demonstrated the iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones, a method that might be relevant for synthesizing or modifying compounds with similar structural elements (Mohammed, Vishwakarma, & Bharate, 2015).

Medicinal Chemistry and Biological Activity

The exploration of novel heterocyclic compounds for their biological activities is a key area of research in medicinal chemistry. Linton et al. (2011) discussed strategies to reduce the metabolism mediated by aldehyde oxidase (AO) for imidazo[1,2-a]pyrimidine compounds, indicating the importance of structural modifications for enhancing biological stability and activity. This research might provide insights into the optimization of similar compounds for increased efficacy and stability (Linton et al., 2011).

Future Directions

The study of pyrido[2,3-d]pyrimidine derivatives and related compounds is a rapidly growing area of organic synthesis . Future research may focus on developing new synthesis methods, exploring their biological activity, and investigating their potential applications in medicine and other fields.

properties

IUPAC Name

N-butyl-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O3S/c1-2-3-13-27-22(33)12-11-20-25(35)32-24(29-20)18-8-4-5-9-19(18)30-26(32)36-16-17-15-23(34)31-14-7-6-10-21(31)28-17/h4-10,14-15,20H,2-3,11-13,16H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOLXVHYGBPRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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